Cas no 1343586-76-4 (2-acetamido-4-(pyridin-2-yl)butanoic acid)

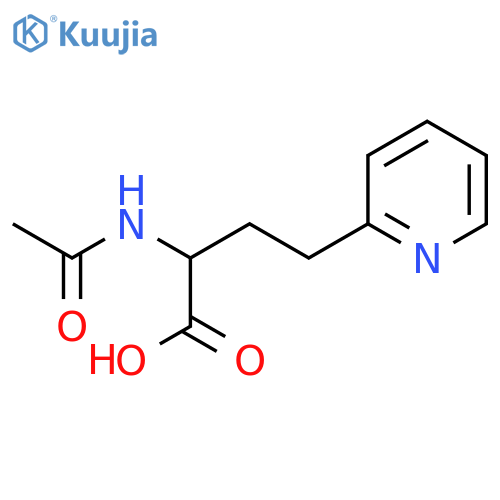

1343586-76-4 structure

商品名:2-acetamido-4-(pyridin-2-yl)butanoic acid

CAS番号:1343586-76-4

MF:C11H14N2O3

メガワット:222.240462779999

MDL:MFCD19660970

CID:5243488

PubChem ID:64146276

2-acetamido-4-(pyridin-2-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-acetamido-4-(pyridin-2-yl)butanoic acid

- 2-Acetamido-4-pyridin-2-ylbutanoic acid

- 2-Pyridinebutanoic acid, α-(acetylamino)-

-

- MDL: MFCD19660970

- インチ: 1S/C11H14N2O3/c1-8(14)13-10(11(15)16)6-5-9-4-2-3-7-12-9/h2-4,7,10H,5-6H2,1H3,(H,13,14)(H,15,16)

- InChIKey: BECNVOYKHGDCGG-UHFFFAOYSA-N

- ほほえんだ: OC(C(CCC1C=CC=CN=1)NC(C)=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 256

- トポロジー分子極性表面積: 79.3

- 疎水性パラメータ計算基準値(XlogP): 0.4

2-acetamido-4-(pyridin-2-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-256424-1.0g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 1.0g |

$900.0 | 2024-06-19 | |

| Enamine | EN300-256424-2.5g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 2.5g |

$1763.0 | 2024-06-19 | |

| Enamine | EN300-256424-10.0g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 10.0g |

$3868.0 | 2024-06-19 | |

| Enamine | EN300-256424-0.05g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 0.05g |

$756.0 | 2024-06-19 | |

| Enamine | EN300-256424-0.25g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 0.25g |

$828.0 | 2024-06-19 | |

| Enamine | EN300-256424-5.0g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 5.0g |

$2608.0 | 2024-06-19 | |

| Enamine | EN300-256424-5g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 5g |

$2608.0 | 2023-09-14 | ||

| Enamine | EN300-256424-1g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 1g |

$900.0 | 2023-09-14 | ||

| Enamine | EN300-256424-10g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 10g |

$3868.0 | 2023-09-14 | ||

| Enamine | EN300-256424-0.5g |

2-acetamido-4-(pyridin-2-yl)butanoic acid |

1343586-76-4 | 95% | 0.5g |

$864.0 | 2024-06-19 |

2-acetamido-4-(pyridin-2-yl)butanoic acid 関連文献

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

1343586-76-4 (2-acetamido-4-(pyridin-2-yl)butanoic acid) 関連製品

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量